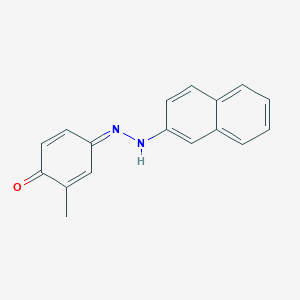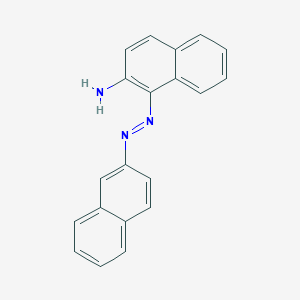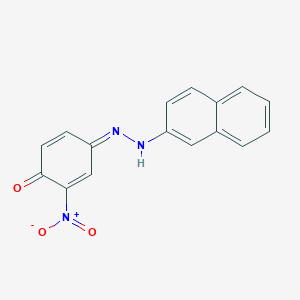![molecular formula C25H18N4O2 B283052 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283052.png)
3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, also known as BMPT, is a chemical compound that has been studied extensively for its potential applications in scientific research. BMPT is a heterocyclic compound that belongs to the class of triazolopyrimidines. It has a unique structure that makes it an interesting target for synthesis and study.
作用機序
The mechanism of action of 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which plays a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of a range of inflammatory diseases. 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has also been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. In addition, 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other insults.
実験室実験の利点と制限
3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a variety of conditions, making it suitable for use in a range of assays. However, there are also some limitations to using 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in lab experiments. It is relatively insoluble in water, which can make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. One area of interest is its potential as a treatment for Alzheimer's disease. 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to have neuroprotective effects, and there is evidence to suggest that it may be able to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential as an anti-tumor agent. 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Finally, there is interest in understanding the mechanism of action of 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in more detail, which could lead to the development of more effective drugs based on this compound.
合成法
The synthesis of 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in the presence of a base such as triethylamine. This results in the formation of 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one as a white solid.
科学的研究の応用
3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has also been studied as a potential treatment for Alzheimer's disease.
特性
分子式 |
C25H18N4O2 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
3-benzoyl-1-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C25H18N4O2/c1-17-12-14-20(15-13-17)29-25-26-21(18-8-4-2-5-9-18)16-22(30)28(25)24(27-29)23(31)19-10-6-3-7-11-19/h2-16H,1H3 |
InChIキー |
YSMQXNFZDZWGHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=NC(=CC(=O)N3C(=N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)N2C3=NC(=CC(=O)N3C(=N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)


![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)